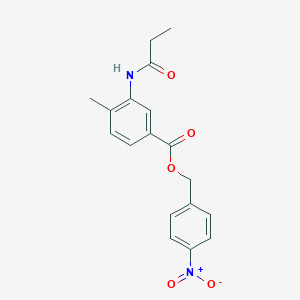
(4-Nitrophenyl)methyl 4-methyl-3-(propanoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)methyl 4-methyl-3-(propanoylamino)benzoate is an organic compound with a complex structure that includes aromatic rings, ester, amide, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 4-methyl-3-(propanoylamino)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. One common method involves the esterification of 4-methyl-3-(propanoylamino)benzoic acid with (4-nitrophenyl)methanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)methyl 4-methyl-3-(propanoylamino)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Reduction: (4-Aminophenyl)methyl 4-methyl-3-(propanoylamino)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-Methyl-3-(propanoylamino)benzoic acid and (4-nitrophenyl)methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Nitrophenyl)methyl 4-methyl-3-(propanoylamino)benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in ester and amide bond hydrolysis. Its nitro group can also be reduced to an amine, which can then be used for further functionalization.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Researchers explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique structure allows for the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)methyl 4-methyl-3-(propanoylamino)benzoate depends on its application. For instance, in enzymatic studies, the compound may act as a substrate for esterases or amidases, undergoing hydrolysis to release the corresponding acids and alcohols. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Nitrophenyl)methyl benzoate: Lacks the methyl and propanoylamino substituents, making it less complex.
4-Methyl-3-(propanoylamino)benzoic acid: Lacks the ester and nitro groups, resulting in different reactivity and applications.
(4-Nitrophenyl)methyl 4-methylbenzoate: Similar structure but lacks the propanoylamino group.
Uniqueness
(4-Nitrophenyl)methyl 4-methyl-3-(propanoylamino)benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides multiple sites for chemical modification, making it a versatile compound in research and industry.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl 4-methyl-3-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-17(21)19-16-10-14(7-4-12(16)2)18(22)25-11-13-5-8-15(9-6-13)20(23)24/h4-10H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZNUIANAZKXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
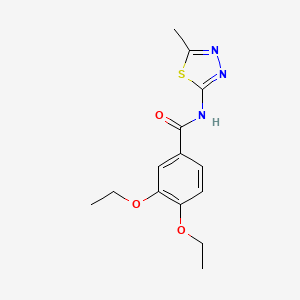
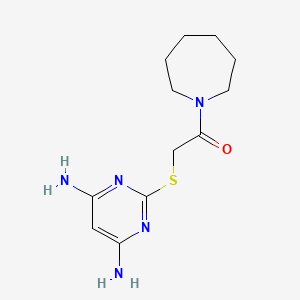
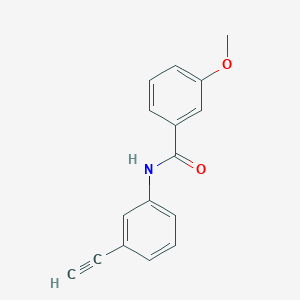
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(3-methylphenoxy)acetamide](/img/structure/B5875236.png)
![methyl 4-{[4-(methylamino)-4-oxobutanoyl]amino}benzoate](/img/structure/B5875249.png)
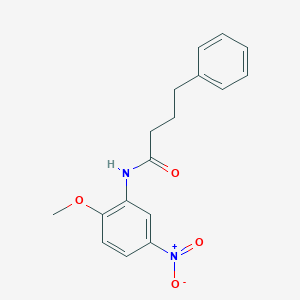
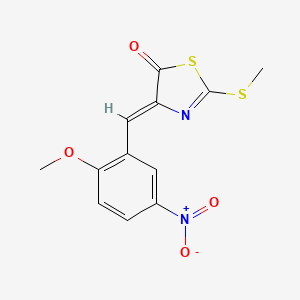
![3-(2-furyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5875272.png)
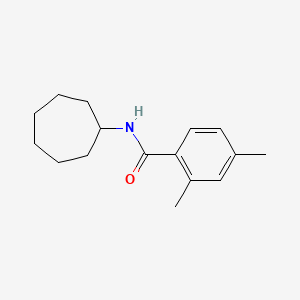
![ethyl 1-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate](/img/structure/B5875302.png)
![3-[(2,4-dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B5875303.png)
![4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5875305.png)
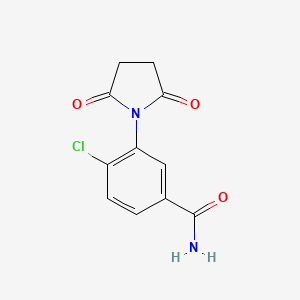
![4-(2-FLUOROPHENYL)-2-[(2-THIENYLMETHYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B5875314.png)
